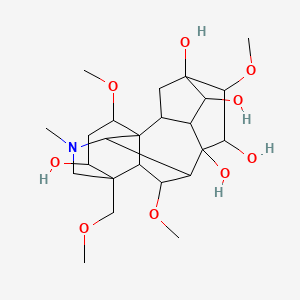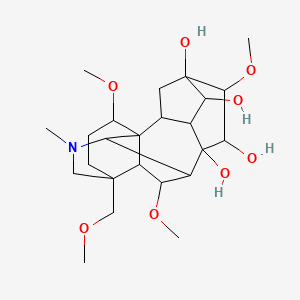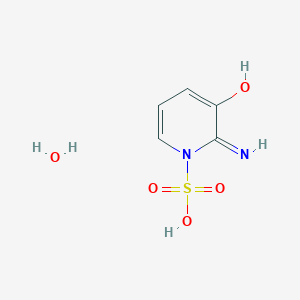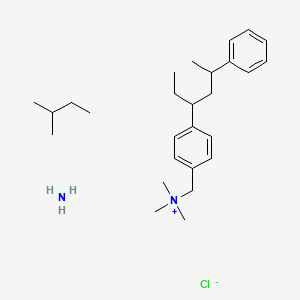
Colestyramine
Vue d'ensemble
Description
La cholestyramine est un séquestrant des acides biliaires utilisé principalement pour réduire les taux de cholestérol dans le sang. Il s'agit d'une résine échangeuse d'ions forte qui se lie aux acides biliaires dans le tractus gastro-intestinal, empêchant leur réabsorption. Ce processus contribue à réduire les taux de cholestérol dans l'organisme. La cholestyramine est également utilisée pour traiter le prurit associé à une obstruction biliaire partielle et pour gérer la diarrhée causée par une malabsorption des acides biliaires .
Applications De Recherche Scientifique
Cholestyramine has a wide range of applications in scientific research:
Chemistry: Used as an ion exchange resin in various chemical processes.
Biology: Helps in studying bile acid metabolism and its effects on cholesterol levels.
Medicine: Used to treat hypercholesterolemia, pruritus associated with partial biliary obstruction, and bile acid malabsorption-induced diarrhea
Industry: Employed in the production of certain pharmaceuticals and as a component in some diagnostic assays.
Mécanisme D'action
Target of Action
Colestyramine primarily targets bile acids in the gastrointestinal tract . Bile acids are crucial for the digestion and absorption of dietary fats in the intestines . They are also involved in cholesterol metabolism, acting as vehicles for the removal of excess cholesterol from the body .
Mode of Action
This compound is a bile acid sequestrant . It forms a resin that acts as a strong anion exchange resin . This allows it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract . The resulting complex is insoluble, preventing the reabsorption of bile acids .
Biochemical Pathways
The binding of this compound to bile acids disrupts the enterohepatic circulation of bile acids . Normally, a significant portion of bile acids secreted into the intestines is reabsorbed and returned to the liver . By forming an insoluble complex with bile acids, this compound prevents their reabsorption, leading to their excretion in the feces . This loss of bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the level of cholesterol in the body .
Pharmacokinetics
Its action is localized to the gut, where it binds to bile acids to form an insoluble complex . This complex is then excreted in the feces . The onset of its antilipemic response usually occurs within one month .
Result of Action
The primary result of this compound’s action is the reduction of elevated serum cholesterol levels in patients with primary hypercholesterolemia . By increasing the excretion of bile acids, more plasma cholesterol is converted to bile acids in the liver to normalize levels . This conversion of cholesterol into bile acids effectively lowers plasma cholesterol levels . Additionally, this compound is used for the relief of pruritus (itching) associated with partial biliary obstruction .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. Factors such as gut motility, the presence of other medications, and the pH of the gut can potentially influence the efficacy of this compound .
Safety and Hazards
Colestyramine may cause serious side effects such as ongoing or worsening constipation, severe stomach pain, blood in your urine, black, bloody, or tarry stools, or easy bruising, unusual bleeding . It may also cause mild constipation, diarrhea, stomach pain, nausea, loss of appetite, bloating or gas, irritation of your tongue, or itching or irritation around your rectal area .
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La cholestyramine est synthétisée par polymérisation du styrène et du divinylbenzène pour former un copolymère. Ce copolymère est ensuite chlorométhylé et aminé pour introduire des groupes ammonium quaternaires, qui sont responsables des propriétés d'échange d'ions de la cholestyramine .
Méthodes de production industrielle : Dans les milieux industriels, la production de cholestyramine implique des réacteurs de polymérisation à grande échelle où le styrène et le divinylbenzène sont copolymérisés. Le copolymère obtenu est ensuite soumis à des processus de chlorométhylation et d'amination dans des conditions contrôlées pour garantir la capacité d'échange d'ions et la pureté souhaitées .
Analyse Des Réactions Chimiques
Types de réactions : La cholestyramine subit principalement des réactions d'échange d'ions. Elle peut échanger ses anions chlorure avec des acides biliaires anioniques dans le tractus gastro-intestinal, formant des complexes insolubles qui sont excrétés dans les fèces .
Réactifs et conditions courants :
Chlorométhylation : L'éther méthylique du chlorométhyle et un catalyseur acide de Lewis (par exemple, le chlorure d'aluminium) sont utilisés.
Amination : La triméthylamine est généralement utilisée pour introduire des groupes ammonium quaternaires.
Principaux produits formés : Le principal produit formé à partir de la réaction de la cholestyramine avec les acides biliaires est un complexe insoluble de cholestyramine-acide biliaire, qui est excrété par l'organisme .
4. Applications de la Recherche Scientifique
La cholestyramine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme résine échangeuse d'ions dans divers procédés chimiques.
Biologie : Aide à étudier le métabolisme des acides biliaires et ses effets sur les taux de cholestérol.
Médecine : Utilisée pour traiter l'hypercholestérolémie, le prurit associé à une obstruction biliaire partielle et la diarrhée induite par une malabsorption des acides biliaires
Industrie : Employée dans la production de certains produits pharmaceutiques et comme composant de certains tests diagnostiques.
5. Mécanisme d'Action
La cholestyramine agit en se liant aux acides biliaires dans l'intestin, formant des complexes insolubles qui sont excrétés dans les fèces. Cette liaison réduit la recirculation entérohépatique des acides biliaires, conduisant à une augmentation de la conversion du cholestérol en acides biliaires dans le foie. En conséquence, les taux de cholestérol plasmatique sont abaissés. La principale cible moléculaire de la cholestyramine est les acides biliaires dans le tractus gastro-intestinal .
Composés Similaires :
Colestipol : Un autre séquestrant des acides biliaires présentant des propriétés d'échange d'ions similaires.
Colesevelam : Un nouveau séquestrant des acides biliaires avec une meilleure tolérance et moins d'effets secondaires gastro-intestinaux
Unicité de la cholestyramine : La cholestyramine est unique par sa forte capacité d'échange d'ions et sa capacité à former des complexes insolubles avec les acides biliaires, ce qui la rend très efficace pour réduire les taux de cholestérol et gérer les affections liées aux acides biliaires .
Comparaison Avec Des Composés Similaires
Colestipol: Another bile acid sequestrant with similar ion exchange properties.
Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer gastrointestinal side effects
Uniqueness of Cholestyramine: Cholestyramine is unique in its strong ion exchange capacity and its ability to form insoluble complexes with bile acids, making it highly effective in lowering cholesterol levels and managing bile acid-related conditions .
Propriétés
IUPAC Name |
azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQWPZVKOFVHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain. | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cholestyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTYRAMINE RESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. Cholestyramine consists of a functional group, which is a quaternary ammonium group attached to an inert styrene-divinylbenzene copolymer, in the anion exchange resin., Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces. | |
| Record name | Cholestyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTYRAMINE RESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to buff-colored, fine powder | |
CAS No. |
11041-12-6 | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cholestyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholestyramine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholestyramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTYRAMINE RESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does colestyramine exert its effects within the body?
A1: this compound functions as a bile acid sequestrant. [] It operates by binding to bile acids in the intestinal lumen, forming an insoluble complex. [] This prevents their reabsorption and promotes their excretion in feces. [, ]
Q2: What are the downstream consequences of this compound's action on bile acids?
A2: By reducing bile acid reabsorption, this compound indirectly lowers serum cholesterol levels. [] This is because the liver compensates for the lost bile acids by increasing the conversion of cholesterol into new bile acids. [, ]
Q3: Beyond its cholesterol-lowering effect, how else does this compound impact the body?
A3: this compound demonstrates efficacy in treating bile acid diarrhea (BAD). [, ] Elevated bile acid levels in the colon contribute to diarrhea. [] this compound sequesters these excess bile acids, normalizing bowel movements. [, ]
Q4: What is the chemical nature of this compound?
A4: this compound is a styrene-divinylbenzene copolymer. [] It contains quaternary ammonium groups, giving it the properties of an anion exchange resin. [, ]
Q5: Is there information available regarding this compound's molecular formula or weight?
A5: Due to its polymeric nature, this compound does not possess a defined molecular formula or weight. []
Q6: Has this compound's performance been studied under various conditions?
A6: Research indicates that factors like pH can influence this compound's binding affinity for bile acids. [] Its interaction with phosphate, for instance, weakens as the pH becomes more basic. []
Q7: What applications leverage this compound's properties?
A7: this compound's ability to bind molecules within the gastrointestinal tract makes it suitable for addressing conditions like hypercholesterolemia and bile acid diarrhea. [, , ]
Q8: Does this compound exhibit any catalytic activity?
A8: this compound is primarily recognized for its binding properties rather than catalytic activity. [, ] Its action centers around sequestering bile acids, not catalyzing chemical reactions. [, ]
Q9: Have computational methods been employed to study this compound?
A9: While specific computational studies on this compound's structure might be limited due to its complexity, researchers have investigated the interaction of similar anion exchange resins with phosphate using computational techniques. []
Q10: What is known about this compound's stability under different conditions?
A11: While specific studies on this compound's stability might be limited in the provided research, anecdotal evidence suggests potential challenges. For instance, one study mentions patient reports of worsening diarrhea when switching to a "light" version of this compound containing aspartame. [] This highlights the need to consider formulation excipients and their potential impact on the drug's stability and effectiveness.
Q11: How is this compound absorbed, distributed, metabolized, and excreted by the body?
A12: this compound, being a non-absorbable resin, is not absorbed into the systemic circulation. [, ] It exerts its action locally within the intestinal lumen and is excreted unchanged in feces along with the bound bile acids. [, ]
Q12: What research supports this compound's effectiveness in treating hypercholesterolemia?
A13: Studies demonstrate that this compound effectively reduces cholesterol levels in patients with hypercholesterolemia. [, , ] For example, a study on patients with severe type II hyperlipoproteinemia showed a 22% mean decrease in cholesterol concentration with this compound treatment. []
Q13: Is there evidence from animal models supporting this compound's use in addressing metabolic dysfunction-associated steatotic liver disease (MASH)?
A14: A mouse model of MASH demonstrated that a combination therapy of this compound and elobixibat (a bile acid transporter inhibitor) was more effective in reducing serum lipid parameters, hepatic lipid levels, and fibrosis area compared to either drug alone. [] This suggests a potential role for this compound in managing MASH, although further research is needed.
Q14: What is the safety profile of this compound?
A17: While generally considered safe, this compound can cause gastrointestinal side effects such as constipation, bloating, nausea, and vomiting. [, , ]
Q15: Are there any biomarkers to predict this compound's efficacy in treating bile acid diarrhea?
A19: The 75Se-homocholic acid taurine (SeHCAT) test serves as a diagnostic tool for bile acid diarrhea (BAD). [, , , , , ] While not a predictor of this compound response per se, the severity of BAD, as determined by SeHCAT retention, shows a trend towards a decreased response with reduced severity. [, ]
Q16: How does this compound impact fibroblast growth factor 19 (FGF19)?
A21: Conventional bile acid sequestrants, like this compound, can suppress serum FGF19 levels and upregulate bile acid production. [] This is likely due to their interference with the enterohepatic circulation of bile acids, which are crucial for FGF19 regulation. []
Q17: What are the alternatives to this compound in treating conditions like BAD?
A22: Alternatives to this compound include other bile acid sequestrants such as colestipol and colesevelam. [, , , , ] Colesevelam, in particular, is highlighted for its better tolerability compared to this compound, with fewer gastrointestinal side effects. [, , ]
Q18: Is there any historical context for this compound's use in treating hyperlipidemia?
A23: this compound has been used for treating hypercholesterolemia since the 1980s, establishing its long-standing presence in managing this condition. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




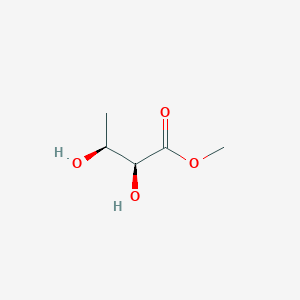

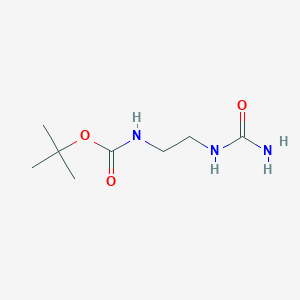
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
